Furazan, dibenzoyl-

Descripción general

Descripción

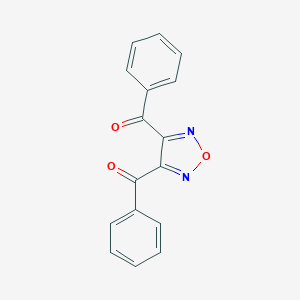

Furazan, dibenzoyl- is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₀N₂O₃ . It is also known as 3,4-dibenzoyl-1,2,5-oxadiazole. This compound features a five-membered ring containing one oxygen and two nitrogen atoms, making it part of the oxadiazole family. Furazan derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Furazan, dibenzoyl- can be synthesized through several methods. One common approach involves the cyclization of α,α’-[(1,2,5-oxadiazole 5-oxide)-3,4-diyl]bisbenzaldehyde. This reaction typically requires specific conditions, such as the presence of a dehydrating agent and controlled temperature .

Industrial Production Methods: Industrial production of furazan, dibenzoyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions: Furazan, dibenzoyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Furazan, dibenzoyl- can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted furazan derivatives, which can have different functional groups attached to the furazan ring .

Aplicaciones Científicas De Investigación

Furazan, dibenzoyl- has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

Mecanismo De Acción

The mechanism of action of furazan, dibenzoyl- and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway. By inhibiting this enzyme, these compounds can modulate immune responses and exhibit antitumor activity . The molecular pathways involved include the depletion of tryptophan and the production of bioactive metabolites that affect immune cell function .

Comparación Con Compuestos Similares

3,4-Dimethylfurazan: This compound is a derivative of furazan with methyl groups attached to the ring.

3,4-Dicyanofurazan: This derivative has cyano groups attached to the ring and is used in the synthesis of high-energy materials.

Diaminofurazan: This compound contains amino groups and is used in the production of energetic materials.

Uniqueness: Furazan, dibenzoyl- is unique due to its dibenzoyl functional groups, which impart specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with specific applications in various fields .

Actividad Biológica

Furazan, dibenzoyl- (3,4-dibenzoyl-1,2,5-oxadiazole) is a heterocyclic compound known for its significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its chemical properties, biological mechanisms, and potential applications based on diverse studies.

Furazan, dibenzoyl- has a molecular formula of CHNO and a molecular weight of approximately 278.26 g/mol. The compound features a unique structure characterized by a five-membered furazan ring containing two nitrogen atoms and three carbon atoms, with two benzoyl groups attached at the 3 and 4 positions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 278.26 g/mol |

| Melting Point | 118 °C |

| Boiling Point | ~491.7 °C |

Anticancer Properties

Research indicates that Furazan, dibenzoyl- exhibits potent anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines, including colorectal (HCT-116) and cervix adenocarcinoma (HeLa) cells. The mechanism of action is believed to involve interference with cellular pathways that regulate apoptosis and cell proliferation .

A study evaluated the antiproliferative activity of several furazan derivatives against HCT-116 and HeLa cell lines, revealing varying degrees of efficacy. For instance:

| Compound ID | Cell Line | GI50 (μM) |

|---|---|---|

| 1 | HCT-116 | >100 |

| 2 | HeLa | 1.48 |

| 3 | MCF-7 | 8.50 |

| 4 | MDA-MB 468 | 10.59 |

The results indicate that certain derivatives possess significant activity against cancer cells while showing lower cytotoxicity towards healthy cells, suggesting a degree of specificity in their action .

Antimicrobial Activity

Furazan derivatives have also been investigated for their antimicrobial properties. They exhibit inhibitory effects against various pathogens, including bacteria and fungi. The interactions with biological macromolecules are thought to enhance their binding capabilities, making them candidates for drug design in treating infections.

The biological activity of Furazan, dibenzoyl- is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : Some derivatives have been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response modulation.

- Cell Signaling Pathways : The compound's structural features allow it to form hydrogen bonds and π-π interactions with proteins involved in cancer cell signaling pathways .

Case Studies

- Anticancer Activity : A study published in Anticancer Research evaluated several furazan derivatives for their antiproliferative effects on cancer cell lines. Compound 4 demonstrated the highest activity against HeLa cells with a GI50 value of 1.48 μM .

- Antimicrobial Studies : Research conducted on various furazan derivatives highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents.

Propiedades

IUPAC Name |

(4-benzoyl-1,2,5-oxadiazol-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-15(11-7-3-1-4-8-11)13-14(18-21-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRKTQDWJWXWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145876 | |

| Record name | Furazan, dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-12-9 | |

| Record name | Furazan, dibenzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furazan, dibenzoyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furazan, dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.